molecular formula C11H16N2O B11904585 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL

Cat. No.: B11904585
M. Wt: 192.26 g/mol
InChI Key: ANVMHCHTFZXENE-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring This specific compound is characterized by the presence of a tetrahydro-naphthyridine moiety attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Scientific Research Applications

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)propan-1-OL is unique due to its specific combination of a tetrahydro-naphthyridine moiety and a propanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol

InChI

InChI=1S/C11H16N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h5-6,14H,1-4,7-8H2,(H,12,13)

InChI Key

ANVMHCHTFZXENE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCO

Origin of Product

United States

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